molecular formula C16H22N4O3 B2641630 7-(tert-butyl)-3-butyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione CAS No. 899738-02-4

7-(tert-butyl)-3-butyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No.: B2641630
CAS No.: 899738-02-4
M. Wt: 318.377
InChI Key: RUKSERVQRLZMPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(tert-butyl)-3-butyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the class of oxazolo[2,3-f]purines. This compound is characterized by the presence of a tert-butyl group, a butyl group, and a methyloxazolo group attached to a purine core. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(tert-butyl)-3-butyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. The reaction is carried out in the presence of a base such as sodium methoxide (MeONa) in butanol (BuOH), leading to the formation of the desired oxazolo[2,3-f]purine derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-(tert-butyl)-3-butyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., KMnO4, H2O2), reducing agents (e.g., LiAlH4, NaBH4), and nucleophiles (e.g., halides, amines). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxazolo[2,3-f]purine derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of reduced purine derivatives.

Scientific Research Applications

7-(tert-butyl)-3-butyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-(tert-butyl)-3-butyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes, such as kinases, by binding to their active sites and preventing their activity. This inhibition can disrupt cellular signaling pathways and lead to various biological effects, such as the inhibition of cell proliferation and induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7-(tert-butyl)-3-butyl-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione include other oxazolo[2,3-f]purine derivatives and purine-based compounds with different substituents. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of the oxazolo[2,3-f]purine core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-butyl-7-tert-butyl-4-methylpurino[8,7-b][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O3/c1-6-7-8-19-13(21)11-12(18(5)15(19)22)17-14-20(11)9-10(23-14)16(2,3)4/h9H,6-8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUKSERVQRLZMPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=C(N=C3N2C=C(O3)C(C)(C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.